molecular formula C22H23N3O2 B12171476 1-[(1-benzyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide

1-[(1-benzyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide

Cat. No.: B12171476
M. Wt: 361.4 g/mol
InChI Key: CCJIIWWHKHMKHN-UHFFFAOYSA-N
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Description

1-[(1-benzyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-[(1-benzyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide typically involves several steps, starting with the preparation of the indole moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The piperidine ring can be introduced through a series of reactions, including nucleophilic substitution and cyclization reactions. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-[(1-benzyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[(1-benzyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

1-[(1-benzyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide can be compared with other indole derivatives, such as:

The presence of the piperidine ring in this compound distinguishes it from these similar compounds, potentially enhancing its biological activity and specificity.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

1-(1-benzylindole-5-carbonyl)piperidine-4-carboxamide

InChI

InChI=1S/C22H23N3O2/c23-21(26)17-8-11-24(12-9-17)22(27)19-6-7-20-18(14-19)10-13-25(20)15-16-4-2-1-3-5-16/h1-7,10,13-14,17H,8-9,11-12,15H2,(H2,23,26)

InChI Key

CCJIIWWHKHMKHN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4

Origin of Product

United States

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